Superior Anti-Pseudomonal Activity: Cefpiramide Resistance Rate of 12% vs. Comparator Cephalosporins Against P. aeruginosa
In a head-to-head in vitro study of 440 clinical bacterial isolates from China (1998), cefpiramide—incorporating the CAS 70785-61-4 side chain—demonstrated a resistance rate of 12% against Pseudomonas aeruginosa, which was lower than the resistance rates of cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime determined in the same study [1]. Furthermore, 27% of ceftazidime-resistant P. aeruginosa strains remained susceptible to cefpiramide, whereas only 15.3% of cefpiramide-resistant Stenotrophomonas maltophilia strains were susceptible to ceftazidime, and 50% of ceftazidime-resistant strains were still susceptible to cefpiramide [1]. These data directly tie the differentiation of the final API—and by extension its unique side chain—to clinically meaningful gaps in cross-resistance.
| Evidence Dimension | Resistance rate of Pseudomonas aeruginosa clinical isolates |
|---|---|
| Target Compound Data | Cefpiramide: 12% resistance |
| Comparator Or Baseline | Cefoperazone: higher resistance (exact % not provided in abstract); ceftazidime: higher resistance; ceftriaxone: higher resistance; aztreonam: higher resistance; cefepime: higher resistance |
| Quantified Difference | Cefpiramide resistance rate (12%) lower than all five comparators; 27% of ceftazidime-resistant strains susceptible to cefpiramide |
| Conditions | 440 clinical isolates; agar-dilution MIC method; China hospital setting, 1998 |
Why This Matters
Procurement of this specific side chain enables manufacture of the only cephalosporin API that demonstrates this particular cross-resistance advantage, directly influencing clinical formulary positioning in institutions with high ceftazidime-resistance prevalence.
- [1] Ma L, Wang J, Wu H, et al. In-vitro antibacterial activities of cefpiramide and other broad-spectrum antibiotics against 440 clinical isolates in China. J Infect Chemother. 2000;6(2):81-85. doi:10.1007/s101560000011 View Source
